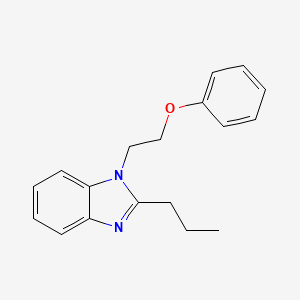
1-(2-Phenoxyethyl)-2-propylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), in the presence of alkali-metal hydroxides or alkali-metal borohydrides . Another related compound, 1H-indol-5-yl(4-(2-phenoxyethyl)piperazin e-1-yl)methanone, was synthesized in three steps .Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. The molecular weight of Phenoxyethanol is 138.166 g/mol . The InChI key for Phenoxyethanol is QCDWFXQBSFUVSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Phenoxyethanol has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C . It is soluble in water, chloroform, alkali, diethyl ether, and slightly soluble in peanut oil and olive oil .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Benzimidazole derivatives exhibit significant antimicrobial and antifungal properties. For example, compounds synthesized from benzimidazole showed potent inhibitory effects against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential as broad-spectrum antimicrobial agents (Salahuddin et al., 2017). Another study synthesized benzimidazole derivatives that displayed significant antifungal activity, suggesting their use in controlling fungal infections affecting crops (Madkour et al., 2006).
Antitumor Activity
Benzimidazole compounds have been investigated for their antitumor properties. One study demonstrated that symmetric bisbenzimidazole-based DNA minor groove-binding agents exhibited potent growth inhibition across an ovarian carcinoma cell line panel, showing promise for cancer treatment (Mann et al., 2001).
Corrosion Inhibition
Benzimidazole derivatives also serve as effective corrosion inhibitors. Research has shown that certain benzimidazole compounds effectively suppress the corrosion of iron in hydrochloric acid solutions, indicating their potential in industrial applications to protect metals from corrosion (Khaled et al., 2003).
DNA and RNA Interactions
Certain benzimidazole derivatives have been designed to interact with DNA and RNA, which could be leveraged for therapeutic applications. For instance, amidinobenzimidazole derivatives showed promising anti-bacterial and anti-trypanosomal activities and demonstrated DNA/RNA binding affinity, potentially useful for developing new antimicrobial and antiparasitic drugs (Bistrović et al., 2018).
Synthesis Methodologies
Research in the field of chemistry has focused on developing novel synthesis methodologies for benzimidazole derivatives. Aerobic oxidative synthesis methods have been explored for producing 2-arylbenzimidazoles, showcasing the efficiency and environmental benefits of these approaches (Yu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)13-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDPIGUOCEBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-2-propylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

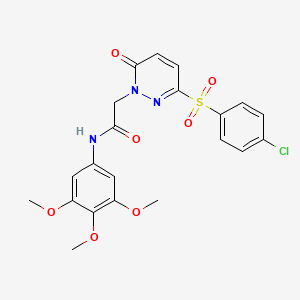
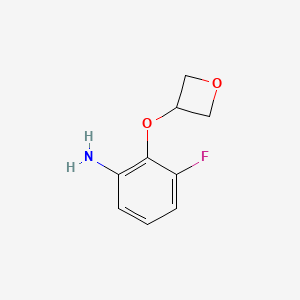
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
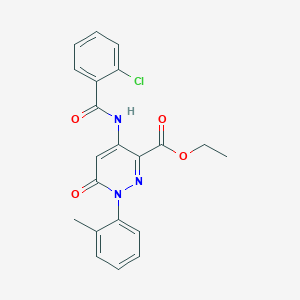
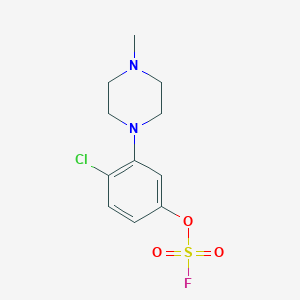
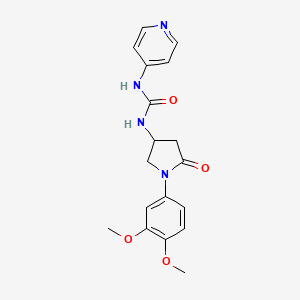
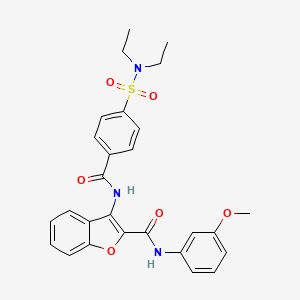
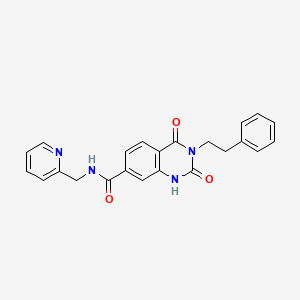
![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)
![6,8-Dichloro-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2401767.png)
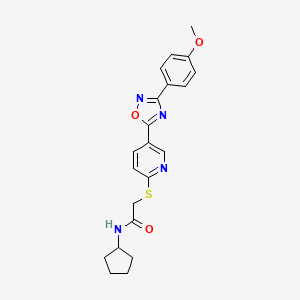
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2401770.png)
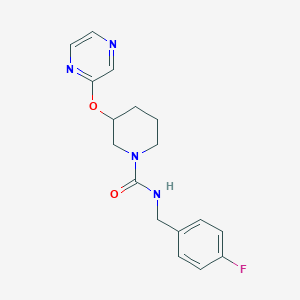
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)